

Application Notes and Protocols for Measuring p300 Activity Using Lys-CoA

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Compound of Interest

Compound Name: Lys-CoA
Cat. No.: B15552236

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for measuring the activity of the histone acetyltransferase p300 (also known as KAT3B) using **Lys-CoA**, a potent and selective bisubstrate inhibitor. The information is intended for professionals in academic research and the pharmaceutical industry engaged in epigenetics, drug discovery, and cancer biology.

Introduction to p300 and Lys-CoA

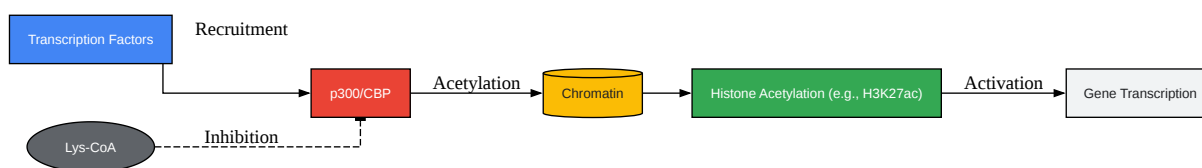
The E1A binding protein p300 and its close homolog, CREB-binding protein (CBP), are crucial transcriptional coactivators that regulate gene expression by acetylating histone and non-histone proteins.[1][2] This enzymatic activity remodels chromatin, making DNA more accessible for transcription.[1] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1][3][4]

Lys-CoA is a synthetic bisubstrate analog that combines the features of both acetyl-CoA and a lysine-containing peptide substrate.[4][5] It acts as a potent and selective inhibitor of p300 by

binding tightly within a narrow tunnel in the enzyme's active site.[4][5][6] The catalytic mechanism of p300 is proposed to be a Theorell-Chance "hit and run" mechanism, where acetyl-CoA binds first, followed by a transient interaction with the histone substrate for acetyl transfer.[2][6] **Lys-CoA** effectively mimics an intermediate state in this reaction, leading to its inhibitory effect.[5] Due to its high affinity and selectivity, **Lys-CoA** is an invaluable tool for studying p300 function and for screening potential small-molecule inhibitors.[6]

Key Signaling Pathway Involving p300

p300/CBP are recruited to chromatin by various transcription factors. Upon recruitment, their intrinsic histone acetyltransferase (HAT) activity leads to the acetylation of lysine residues on histone tails (e.g., H3K27) and other proteins like p53.[3][7][8] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and creating a more open chromatin structure that facilitates gene transcription.[1]



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Caption: p300/CBP signaling pathway and the inhibitory action of **Lys-CoA**.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for **Lys-CoA** and other related compounds in the context of p300 activity.

Compound/Parameter	Value	Assay Conditions	Reference
Lys-CoA			
IC50	50-500 nM	Varies depending on pre-incubation	
IC50	~100 nM	For p300 autoacetylation with 20 μ M acetyl-CoA	[9]
Ki	20 nM	[6]	
Selectivity	~100-fold vs. PCAF (IC50 = 200 μ M)		
Acetyl-CoA			
Km	3.3 \pm 0.8 μ M	For p300 autoacetylation	[9]
C646 (small molecule inhibitor)			
Ki	400 nM	Competitive inhibitor	[6]

Experimental Protocols

In Vitro p300 Histone Acetyltransferase (HAT) Assay (Radioactive)

This protocol is a direct method to measure the enzymatic activity of p300 by quantifying the incorporation of a radiolabeled acetyl group onto a histone peptide substrate.[6]

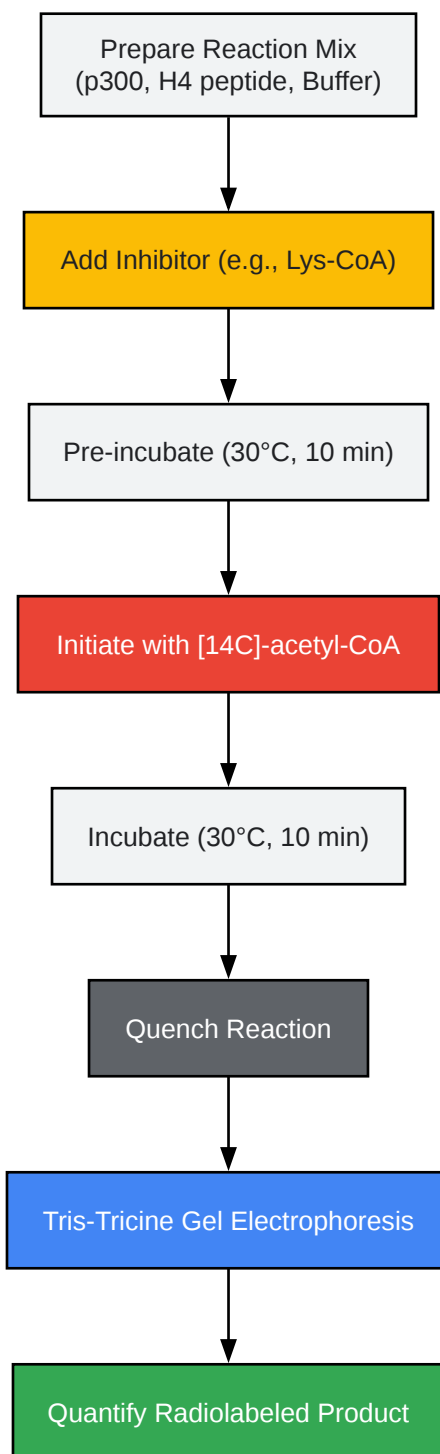
Materials:

- Recombinant p300 HAT domain
- Histone H4 peptide (e.g., H4-15)

- [14C]-acetyl-CoA
- Unlabeled acetyl-CoA
- Assay Buffer: 20 mM HEPES, pH 7.9, 5 mM DTT, 80 μ M EDTA, 40 μ g/mL BSA
- **Lys-CoA** or other test inhibitors
- Tris-Tricine gels (16%)
- Scintillation fluid and counter

Procedure:

- Prepare the reaction mixture in the assay buffer containing 5 nM p300 and 100 μ M H4-15 peptide.
- Add the test inhibitor (e.g., **Lys-CoA**) at various concentrations. Keep the DMSO concentration constant (e.g., <5%).
- Pre-incubate the mixture at 30°C for 10 minutes.
- Initiate the reaction by adding a 1:1 mixture of unlabeled acetyl-CoA and [14C]-acetyl-CoA to a final concentration of 20 μ M.
- Incubate the reaction at 30°C for 10 minutes.
- Quench the reaction by adding SDS-PAGE loading buffer.
- Separate the reaction products on a 16% Tris-Tricine gel.
- Visualize and quantify the [14C]-labeled acetylated H4-15 peptide using autoradiography or a phosphorimager.
- Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.



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Caption: Workflow for the radioactive in vitro p300 HAT assay.

Homogeneous p300 Assay (AlphaLISA)

This is a high-throughput, non-radioactive method for screening p300 inhibitors. It is based on the detection of acetylated biotinylated peptide substrate.[1]

Materials:

- p300 Homogeneous Assay Kit (containing purified p300, biotinylated histone substrate, Acetyl-CoA, primary antibody against the acetylated peptide, and assay buffers)
- Streptavidin-coated Donor beads
- Acceptor beads conjugated to a secondary antibody
- Test compounds (e.g., **Lys-CoA**)
- 384-well microplate
- AlphaScreen-compatible plate reader

Procedure:

- Add the assay buffer, biotinylated histone substrate, and p300 enzyme to the wells of a 384-well plate.
- Add the test inhibitor (e.g., **Lys-CoA**) at various concentrations.
- Initiate the reaction by adding Acetyl-CoA.
- Incubate the plate according to the kit manufacturer's instructions to allow for the enzymatic reaction.
- Stop the reaction and add the primary antibody that specifically recognizes the acetylated peptide, followed by the Acceptor beads.
- Incubate to allow for antibody-peptide binding.
- Add the Streptavidin-coated Donor beads, which will bind to the biotinylated peptide.
- Incubate in the dark.

- Read the plate on an AlphaScreen reader. The proximity of the Donor and Acceptor beads upon binding to the acetylated substrate results in a luminescent signal.
- Calculate the inhibition of p300 activity based on the signal intensity.

Cellular Assay for p300/CBP Activity

This protocol measures the endogenous activity of p300/CBP by quantifying the acetylation of a known cellular substrate, such as histone H3 at lysine 27 (H3K27ac), in response to an inhibitor.[8]

Materials:

- Cell line (e.g., HFF, HEK293T, or MCF7)
- Cell culture medium and supplements
- Test inhibitor (e.g., a cell-permeable p300/CBP inhibitor like A-485)
- Lysis buffer
- Primary antibodies: anti-H3K27ac and anti-total Histone H3 (as a loading control)
- Secondary antibody conjugated to HRP
- Western blotting reagents and equipment

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with the test inhibitor at various concentrations for a specified period (e.g., 24-72 hours).
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with the primary antibody against H3K27ac.

- Probe a parallel membrane or strip and re-probe the same membrane with an antibody against total Histone H3 as a loading control.
- Incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal to determine the dose-dependent effect of the inhibitor on cellular p300/CBP activity.

Conclusion

The methodologies described provide a robust framework for investigating p300 acetyltransferase activity. **Lys-CoA** serves as a critical tool for these studies, offering high potency and selectivity. The choice of assay depends on the specific research question, with radioactive assays providing direct enzymatic measurements and AlphaLISA being more suited for high-throughput screening. Cellular assays are essential for validating the effects of inhibitors in a more physiologically relevant context. These protocols and the associated quantitative data will aid researchers in the discovery and characterization of novel p300/CBP modulators for therapeutic development.

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